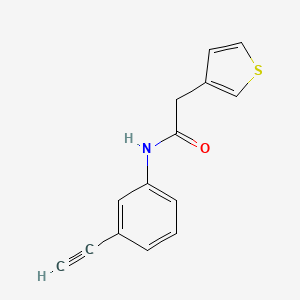
(4-Methoxypiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methoxypiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone, also known as MPPIM, is a synthetic compound that has been studied for its potential use in various scientific research applications.
作用機序
(4-Methoxypiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone works by binding to the α7 nAChR and preventing the binding of acetylcholine, which is the natural ligand for this receptor. This results in a decrease in the activity of the receptor, leading to a reduction in downstream signaling pathways. This mechanism of action is selective for the α7 nAChR and does not affect other nAChR subtypes.
Biochemical and Physiological Effects:
Studies have shown that (4-Methoxypiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone can improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to reduce inflammation and pain perception in animal models of chronic pain. These effects are likely due to the selective blockade of the α7 nAChR by (4-Methoxypiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone.
実験室実験の利点と制限
One advantage of using (4-Methoxypiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone in lab experiments is its selectivity for the α7 nAChR, which allows for specific targeting of this receptor without affecting other nAChR subtypes. However, one limitation is the lack of information on the long-term effects of (4-Methoxypiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone on the α7 nAChR and its downstream signaling pathways.
将来の方向性
For the research on (4-Methoxypiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone include further studies on its potential therapeutic applications, such as in the treatment of Alzheimer's disease, schizophrenia, and chronic pain. Additionally, more research is needed to fully understand the long-term effects of (4-Methoxypiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone on the α7 nAChR and its downstream signaling pathways. Finally, the development of more selective and potent antagonists for the α7 nAChR may lead to the discovery of new therapeutic targets for various conditions.
合成法
(4-Methoxypiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone can be synthesized through a multistep process involving the reaction of 4-methoxy-piperidine with 3-phenyl-4-bromomethylimidazole. The resulting product is then purified through column chromatography to obtain (4-Methoxypiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone in its pure form.
科学的研究の応用
(4-Methoxypiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone has been studied for its potential use as a selective antagonist for the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological processes, including cognitive function, inflammation, and pain perception. (4-Methoxypiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone has shown promise in its ability to selectively block the α7 nAChR, making it a potential therapeutic target for conditions such as Alzheimer's disease, schizophrenia, and chronic pain.
特性
IUPAC Name |
(4-methoxypiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-21-14-7-9-18(10-8-14)16(20)15-11-17-12-19(15)13-5-3-2-4-6-13/h2-6,11-12,14H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTGVGHXHRUKRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)C2=CN=CN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(4-methoxypiperidin-1-yl)-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B7508094.png)

![3-(2-Methylprop-2-enyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7508112.png)
![1-[(4-Methylsulfanylphenyl)methyl]imidazole](/img/structure/B7508120.png)




![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7508160.png)
